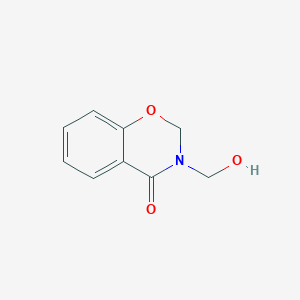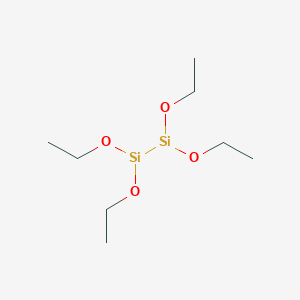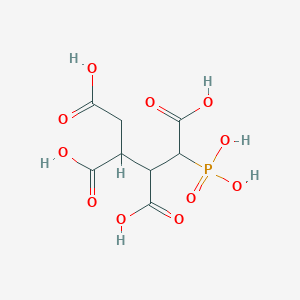
1-Phosphonobutane-1,2,3,4-tetracarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phosphonobutane-1,2,3,4-tetracarboxylic acid is an organic compound with the molecular formula C8H11O12P. This compound is characterized by the presence of a phosphonic acid group and four carboxylic acid groups, making it a highly functionalized molecule. It is known for its ability to act as a chelating agent, binding to metal ions and preventing their precipitation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid typically involves the reaction of butane derivatives with phosphorous acid under controlled conditions. One common method includes the use of activated carbon-carbon double bonds in the starting materials, which react with phosphorous acid to introduce the phosphonic acid group .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions in reactors, where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonic acid group.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
科学的研究の応用
1-Phosphonobutane-1,2,3,4-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is studied for its potential to inhibit enzyme activity by binding to metal cofactors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to metal ion imbalance.
作用機序
The mechanism by which 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid exerts its effects involves its ability to chelate metal ions. The phosphonic acid and carboxylic acid groups coordinate with metal ions, forming stable complexes. This chelation prevents the metal ions from participating in unwanted chemical reactions, such as precipitation or catalysis of harmful processes. The molecular targets include metal ions like calcium, magnesium, and iron, which are common in various industrial and biological systems .
類似化合物との比較
2-Phosphonobutane-1,2,4-tricarboxylic acid: This compound is similar in structure but has one less carboxylic acid group.
1,2,3,4-Butanetetracarboxylic acid: This compound lacks the phosphonic acid group but has four carboxylic acid groups.
Uniqueness: 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid is unique due to the presence of both phosphonic acid and multiple carboxylic acid groups, which enhance its chelating ability and make it highly effective in binding metal ions. This dual functionality is not commonly found in other similar compounds, making it particularly valuable in applications requiring strong and stable metal ion chelation .
特性
CAS番号 |
143557-89-5 |
|---|---|
分子式 |
C8H11O11P |
分子量 |
314.14 g/mol |
IUPAC名 |
1-phosphonobutane-1,2,3,4-tetracarboxylic acid |
InChI |
InChI=1S/C8H11O11P/c9-3(10)1-2(6(11)12)4(7(13)14)5(8(15)16)20(17,18)19/h2,4-5H,1H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H2,17,18,19) |
InChIキー |
FLXLXHMWYMTPKP-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(=O)O)P(=O)(O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
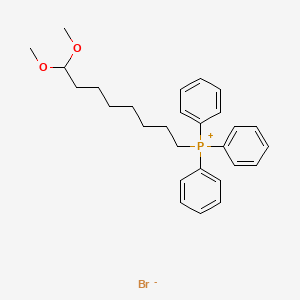



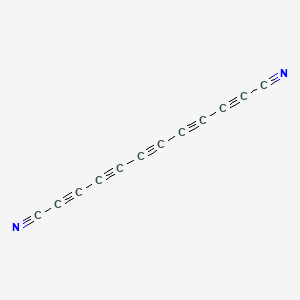

![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)

![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

